molecular formula C14H11FO3 B3248455 3-(Benzyloxy)-2-fluorobenzoic acid CAS No. 186584-65-6

3-(Benzyloxy)-2-fluorobenzoic acid

Cat. No.: B3248455
CAS No.: 186584-65-6
M. Wt: 246.23 g/mol
InChI Key: NFSBOOGCJQDNFS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where a benzyloxy group and a fluorine atom are substituted at the 3rd and 2nd positions of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzoic acid.

    Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Benzyloxybenzoic acid derivatives.

    Reduction: Benzyl-substituted benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.

    2-Fluorobenzoic acid: Lacks the benzyloxy group, which can influence its solubility and biological activity.

    Benzoic acid derivatives: Various derivatives with different substituents can have distinct properties and applications.

Uniqueness: 3-(Benzyloxy)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSBOOGCJQDNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271824
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186584-65-6
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186584-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-benzyloxy-2-fluorobenzoate (7.13 g, 21 mmol) in methanol (40 ml) was added an aqueous solution of potassium hydroxide (2.38 g, 42 mmol in 40 ml of water) and the mixture heated at reflux for 30 min. The reaction mixture was cooled, washed with diethyl ether (20 ml) and the ethereal layer was discarded. The aqueous layer was acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3×40 ml). The combined organic extracts were washed with brine (20 ml), dried (MgSO4) and evaporated to afford title compound (4.83 g, 85%) as white solids.
Name
benzyl 3-benzyloxy-2-fluorobenzoate
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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